2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol
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Overview
Description
2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol is a complex organic compound with a unique structure that includes hydroxymethyl, phenylmethoxy, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction forms the core structure, which is then further modified to introduce the phenylmethoxy and phenylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to form thiols.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(formyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol.
Scientific Research Applications
2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenylmethoxy and phenylsulfanyl groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A precursor in the synthesis of 2-(Hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative with applications in polymer production.
5-(Chloromethyl)furfural (CMF): A hydrophobic analog of HMF with enhanced stability.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBAPQCLQUXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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